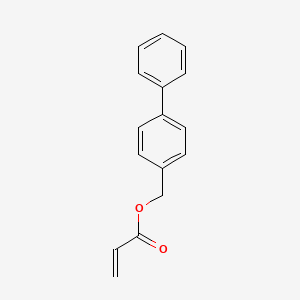
4-Biphenylylmethyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, [1,1’-biphenyl]-4-ylmethyl ester is an organic compound with a unique structure that includes a biphenyl group attached to a propenoic acid ester. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, [1,1’-biphenyl]-4-ylmethyl ester typically involves the esterification of propenoic acid with [1,1’-biphenyl]-4-ylmethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, [1,1’-biphenyl]-4-ylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
2-Propenoic acid, [1,1’-biphenyl]-4-ylmethyl ester has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty coatings, adhesives, and resins due to its excellent adhesive properties and chemical stability.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, [1,1’-biphenyl]-4-ylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release propenoic acid and [1,1’-biphenyl]-4-ylmethanol, which can further participate in various biochemical pathways. The biphenyl group can interact with hydrophobic regions of proteins or cell membranes, influencing their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, 4’-cyano [1,1’-biphenyl]-4-yl ester
- 2-Propenoic acid, 2-methyl-, 4’-cyano [1,1’-biphenyl]-4-yl ester
- 2-Propenoic acid, 2- [ (4’-cyano [1,1’-biphenyl]-4-yl)oxy]ethyl ester
Uniqueness
2-Propenoic acid, [1,1’-biphenyl]-4-ylmethyl ester is unique due to its specific ester linkage and the presence of a biphenyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
54140-58-8 |
|---|---|
Formule moléculaire |
C16H14O2 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
(4-phenylphenyl)methyl prop-2-enoate |
InChI |
InChI=1S/C16H14O2/c1-2-16(17)18-12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h2-11H,1,12H2 |
Clé InChI |
QBECDXJGYFRACA-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCC1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
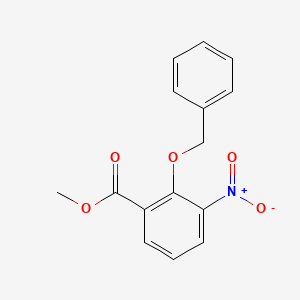

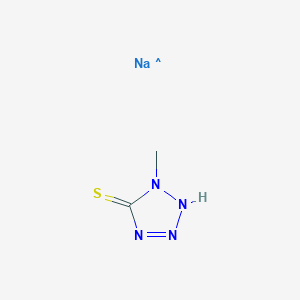
![2-Propenal, 3-[4-(1-methylethyl)phenyl]-](/img/structure/B8591804.png)
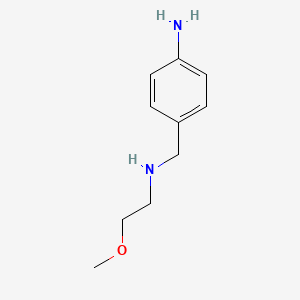

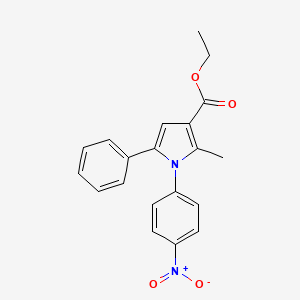
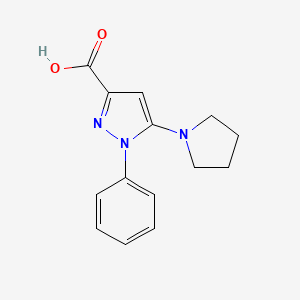
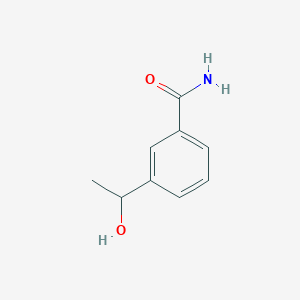
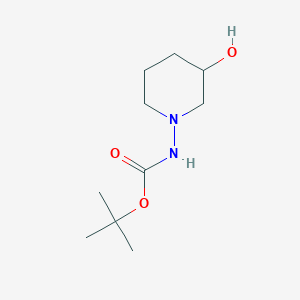
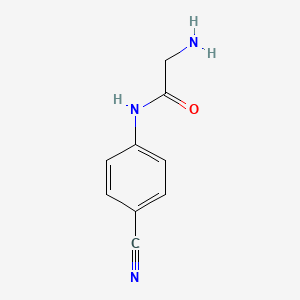
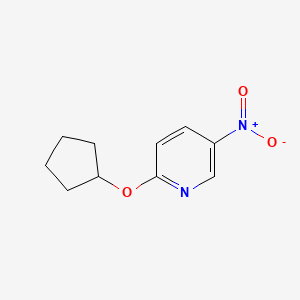

![1-Methyl-4-[5-nitro-4-(propan-2-yloxy)pyridin-2-yl]piperazine](/img/structure/B8591871.png)
